Cas no 108902-83-6 (4-(4-Methylphenoxy)phenylhydrazine Hydrochloride)
4-(4-Methylphenoxy)phenylhydrazine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (4-(p-Tolyloxy)phenyl)hydrazine hydrochloride
- 4-(4-Methylphenoxy)phenylhydrazine hydrochloride
- Hydrazine,[p-(p-tolyloxy)phenyl]-, hydrochloride (6CI)
- NULL
- [4-(4-methylphenoxy)phenyl]hydrazine,hydrochloride
- FT-0642666
- 4-(4-methylphenoxy)phenylhydrazinehydrochloride
- SCHEMBL4381857
- [4-(4-Methylphenoxy)phenyl]hydrazine--hydrogen chloride (1/1)
- AKOS015844068
- [4-(4-methylphenoxy)phenyl]hydrazine Hydrochloride
- DTXSID40375446
- SB81319
- [4-(4-methylphenoxy)phenyl]hydrazine;hydrochloride
- Hydrazine,[p-(p-tolyloxy)phenyl]-,hydrochloride(6ci)
- A801939
- 108902-83-6
- DB-040849
- 4-(4-Methylphenoxy)phenylhydrazine Hydrochloride
-
- MDL: MFCD03426043
- Inchi: 1S/C13H14N2O.ClH/c1-10-2-6-12(7-3-10)16-13-8-4-11(15-14)5-9-13;/h2-9,15H,14H2,1H3;1H
- InChI Key: XKCVGENJIPOARL-UHFFFAOYSA-N
- SMILES: Cl.O(C1C=CC(=CC=1)NN)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 250.08700
- Monoisotopic Mass: 250.0872908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.3Ų
Experimental Properties
- Melting Point: 198(dec.)
- PSA: 47.28000
- LogP: 4.64820
4-(4-Methylphenoxy)phenylhydrazine Hydrochloride Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
4-(4-Methylphenoxy)phenylhydrazine Hydrochloride Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-(4-Methylphenoxy)phenylhydrazine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007269-1g |
4-(4-Methylphenoxy)phenylhydrazinehydrochloride |
108902-83-6 | 1g |
1950CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007269-500mg |
4-(4-Methylphenoxy)phenylhydrazinehydrochloride |
108902-83-6 | 500mg |
1136CNY | 2021-05-07 | ||
| Fluorochem | 023495-10g |
4-(4-Methylphenoxy)phenylhydrazine hydrochloride |
108902-83-6 | 95%+ | 10g |
£64.00 | 2022-02-28 | |
| TRC | M354530-5mg |
4-(4-Methylphenoxy)phenylhydrazine Hydrochloride |
108902-83-6 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M354530-10mg |
4-(4-Methylphenoxy)phenylhydrazine Hydrochloride |
108902-83-6 | 10mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M354530-50mg |
4-(4-Methylphenoxy)phenylhydrazine Hydrochloride |
108902-83-6 | 50mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007269-1g |
4-(4-Methylphenoxy)phenylhydrazinehydrochloride |
108902-83-6 | 1g |
1950.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007269-500mg |
4-(4-Methylphenoxy)phenylhydrazinehydrochloride |
108902-83-6 | 500mg |
1136.0CNY | 2021-07-13 | ||
| Ambeed | A101464-10g |
(4-(p-Tolyloxy)phenyl)hydrazine hydrochloride |
108902-83-6 | 95+% | 10g |
$103.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657231-5g |
(4-(P-tolyloxy)phenyl)hydrazine hydrochloride |
108902-83-6 | 98% | 5g |
¥6241.00 | 2024-08-09 |
4-(4-Methylphenoxy)phenylhydrazine Hydrochloride Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 4-(4-Methylphenoxy)phenylhydrazine Hydrochloride
Comprehensive Overview of 4-(4-Methylphenoxy)phenylhydrazine Hydrochloride (CAS No. 108902-83-6)
4-(4-Methylphenoxy)phenylhydrazine Hydrochloride (CAS No. 108902-83-6) is a specialized organic compound widely utilized in pharmaceutical and chemical research. Its unique structure, combining a phenylhydrazine moiety with a 4-methylphenoxy group, makes it a valuable intermediate in synthesizing heterocyclic compounds. Researchers frequently explore its applications in developing novel antioxidants, dye precursors, and bioactive molecules, aligning with the growing demand for sustainable and high-performance materials.
The compound’s significance is underscored by its role in organic synthesis, particularly in constructing hydrazone derivatives and azo compounds. These derivatives are pivotal in designing fluorescent probes and molecular sensors, addressing trends in environmental monitoring and biomedical imaging. With increasing interest in green chemistry, 4-(4-Methylphenoxy)phenylhydrazine Hydrochloride is also investigated for its potential in catalytic reactions, minimizing waste and energy consumption.
Analytical studies highlight its stability under controlled conditions, making it suitable for high-purity applications. Recent publications emphasize its compatibility with HPLC and spectroscopic techniques, ensuring accurate quantification in complex matrices. This aligns with industry demands for quality control and regulatory compliance, particularly in pharmaceutical manufacturing.
From a commercial perspective, CAS No. 108902-83-6 is supplied by leading chemical vendors with certifications like ISO 9001 and REACH. Its pricing and availability are influenced by raw material trends, such as fluctuations in phenol derivatives markets. Researchers often search for synthetic protocols, MSDS data, and solubility profiles, reflecting the need for comprehensive technical documentation.
Future prospects for this compound include expanding its utility in drug discovery, particularly for neurodegenerative diseases and cancer therapeutics. Collaborative efforts between academia and industry aim to optimize its scalable synthesis, addressing challenges like yield improvement and byproduct reduction. As AI-driven drug design gains traction, computational studies on its molecular interactions may further unlock its potential.
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